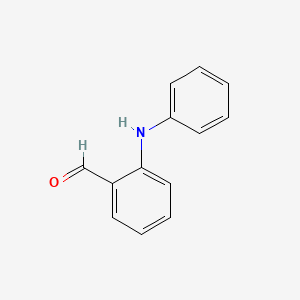

2-Anilinobenzaldehyde

Description

2-Anilinobenzaldehyde (chemical formula: C₁₃H₁₁NO) is an organic compound featuring a benzaldehyde core substituted with an aniline group at the ortho position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and coordination complexes.

Properties

IUPAC Name |

2-anilinobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-10,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHVSHRTSHTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of o-nitrobenzaldehyde followed by the formation of an aminal intermediate. This method typically uses iron powder and hydrochloric acid in ethanol under reflux conditions . Another method involves the use of aluminum hemiaminals as intermediates, which are then subjected to cross-coupling reactions with organometallic reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Anilinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

2-Anilinobenzaldehyde serves as a versatile building block in organic synthesis. It is frequently used in the preparation of various heterocycles and complex organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for synthesizing derivatives that are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

Research has demonstrated that this compound can be transformed into various heterocycles through cyclization reactions. For instance, it has been utilized in the synthesis of benzothiazoles and quinolines, which are important motifs in drug discovery.

Medicinal Chemistry

Antimicrobial Activity:

this compound and its derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that modifications to the aniline or aldehyde moiety can enhance their efficacy.

Case Study: Antimicrobial Screening

In a study published in a peer-reviewed journal, several derivatives of this compound were screened for their antimicrobial properties. The results indicated that certain modifications led to compounds with improved activity against Gram-positive bacteria.

Materials Science

Fluorescent Dyes:

The compound is also utilized in the development of fluorescent dyes. Its ability to emit fluorescence when excited makes it suitable for applications in biological imaging and as a probe in various analytical techniques.

Case Study: Development of Fluorescent Probes

A recent study explored the synthesis of fluorescent probes based on this compound for bioimaging applications. The synthesized probes exhibited high quantum yields and stability under physiological conditions, making them promising candidates for cellular imaging.

Analytical Chemistry

Chromatographic Applications:

this compound has been employed as a derivatizing agent in chromatographic methods to enhance the detection of various analytes. Its reactivity allows for the formation of stable derivatives that can be easily analyzed.

Case Study: Derivatization for HPLC

In high-performance liquid chromatography (HPLC), the use of this compound as a derivatizing agent has been shown to improve the separation and detection limits of amino acids and other small biomolecules.

Mechanism of Action

The mechanism of action of 2-Anilinobenzaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Anilinobenzaldehyde with structurally related benzaldehyde derivatives documented in the provided evidence. Key distinctions in substituents, applications, and safety profiles are highlighted.

2-(2-Amino-5-pyrimidinyl)benzaldehyde (CAS: 914349-52-3)

- Structural Features: Substituted with a pyrimidinyl-amino group at the benzene ring.

- Safety : The Safety Data Sheet (SDS) emphasizes precautions for inhalation exposure, requiring immediate fresh air and medical attention if respiratory irritation occurs .

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde

- Structural Features : Contains an imidazole ring (electron-rich heterocycle) and a nitro group at the para position.

- Applications : Highlighted for roles in pharmaceutical development (e.g., protease inhibitors) and material science (e.g., conductive polymers). The nitro group enhances electrophilicity, facilitating reactions in catalytic systems.

Table 1. Comparative Overview of Benzaldehyde Derivatives

Research Findings and Limitations

- Electronic Effects: The aniline group in this compound donates electrons, contrasting with the electron-withdrawing nitro group in 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde, which alters reactivity in cross-coupling reactions .

- Synthetic Utility: Imidazole and pyrimidine derivatives (e.g., ) exhibit broader pharmacological relevance compared to this compound, which is more niche in coordination chemistry.

- Data Gaps: The provided evidence lacks direct studies on this compound’s spectroscopic data, toxicity, or catalytic applications. Future work should prioritize comparative crystallographic analyses (e.g., leveraging techniques in ).

Biological Activity

2-Anilinobenzaldehyde, a compound with the molecular formula CHN\O, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Weight : 197.23 g/mol

- Melting Point : 50-52 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against various bacterial strains. For example, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has been studied for its effects on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating a dose-dependent inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in vitro. In animal models, it reduced the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular signaling pathways, particularly kinases associated with cancer progression .

- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Data Table of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

- Cancer Cell Apoptosis Induction : A case study focused on the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to significant cell death through apoptosis, confirmed by flow cytometry and caspase activity assays .

- Inflammation Reduction in Animal Models : An investigation into the anti-inflammatory effects of this compound showed that it significantly reduced paw edema in rats induced by carrageenan. This study highlights the compound's potential for developing anti-inflammatory drugs.

Q & A

Q. What are the established synthetic routes for 2-Anilinobenzaldehyde, and what critical parameters influence yield and purity?

Methodological Answer:

- Condensation Reactions : A common method involves the reaction of aniline derivatives with benzaldehyde under acidic or basic conditions. For example, describes a two-step process for synthesizing structurally similar benzoic acid derivatives via condensation, where reaction temperature (80–120°C) and catalyst choice (e.g., HCl or H₂SO₄) significantly impact yield .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the product. Impurities often arise from unreacted aniline or side products like Schiff bases, which require careful monitoring via TLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR can confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons from the anilino group (δ 6.5–7.5 ppm). ¹³C NMR identifies the aldehyde carbon (δ ~190 ppm) and aromatic carbons .

- IR Spectroscopy : Look for stretches at ~1680 cm⁻¹ (C=O aldehyde) and ~3400 cm⁻¹ (N-H stretch from aniline). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (C₁₃H₁₁NO, MW 197.24 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group indicates susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). Compare with experimental results to validate predictions .

- Solvent Effects : Simulate solvent polarity (e.g., water vs. DMF) using PCM models to assess its impact on reaction kinetics .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound under varying conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (temperature, solvent purity, catalyst concentration) to isolate variables. For example, emphasizes iterative data collection and analysis to identify outliers .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., HPLC calibration drift) or human error (e.g., inconsistent stirring rates). Use statistical tools like ANOVA to assess significance .

Q. How does the electronic nature of substituents on the anilino ring influence the photophysical properties of this compound?

Methodological Answer:

- Substituent Screening : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to the anilino ring. Measure UV-Vis absorption shifts (λmax) and fluorescence quantum yields.

- Theoretical Modeling : Correlate Hammett constants (σ) with observed spectral changes to establish structure-property relationships .

Guidelines for Experimental Design

- Hypothesis Testing : Frame hypotheses around mechanistic pathways (e.g., "The reaction proceeds via a carbocation intermediate"). Use kinetic isotope effects or trapping experiments to validate .

- Data Documentation : Follow ’s standards: include raw data in appendices, processed data in the main text, and explicit error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.